3-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}-2-methoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}-2-methoxypyridine is a synthetic compound with a unique chemical structure, featuring a furan ring, an oxadiazole ring, and a piperidine ring attached to a methoxypyridine core. This combination of functional groups makes it a molecule of significant interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions The synthesis of 3-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}-2-methoxypyridine typically involves the coupling of its constituent rings through well-established organic reactions. For instance, a possible route involves the following steps:
Synthesis of 5-(furan-2-yl)-1,3,4-oxadiazole from furan-2-carboxylic acid via cyclization reactions.
Preparation of the piperidine-1-carbonyl intermediate through acylation reactions.
Coupling of the oxadiazole and piperidine intermediates.
Final condensation with 2-methoxypyridine.
Industrial Production Methods While the laboratory synthesis involves precise and controlled conditions, industrial production often scales up these processes, focusing on optimizing yields and reducing costs. Techniques like flow chemistry, which allows continuous synthesis under controlled conditions, can be applied to produce this compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan and piperidine rings can undergo oxidation reactions, leading to various oxidized derivatives.
Reduction: The oxadiazole ring can participate in reduction reactions, potentially forming new ring systems.
Substitution: The methoxypyridine group is prone to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or hydrogen peroxide can oxidize the furan ring.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reducing the oxadiazole ring.
Nucleophiles: Methanol or ammonia for substitution reactions on the methoxypyridine group.
Major Products Formed Reactions of this compound can yield various oxidized, reduced, or substituted derivatives, each with unique properties that can be exploited in further research.
Scientific Research Applications
Chemistry This compound's diverse reactivity profile makes it an excellent candidate for studying reaction mechanisms and developing new synthetic methods.
Biology and Medicine Its unique structure could interact with specific biological targets, making it a potential lead compound in drug discovery for diseases involving oxidative stress or requiring new antimicrobial agents.
Industry The compound's structural features could be utilized in designing new materials with specific electronic or photonic properties.
Mechanism of Action
The Mechanism by Which the Compound Exerts Its Effects The biological effects of 3-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}-2-methoxypyridine are based on its ability to interact with biomolecules through its various functional groups, leading to oxidative stress or other biochemical pathways.
Molecular Targets and Pathways Involved Potential targets include enzymes involved in oxidative processes or bacterial cell walls, where the compound can exert its effects through inhibition or interaction with critical biomolecules.
Comparison with Similar Compounds
Comparison with Other Similar Compounds Compared to other compounds with similar structures, 3-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}-2-methoxypyridine stands out due to its combination of rings that impart unique chemical and biological properties.
List of Similar Compounds
3-{4-[5-(thiazol-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}-2-methoxypyridine
3-{4-[5-(pyridyl-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}-2-methoxypyridine
3-{4-[5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}-2-methoxypyridine
Each of these similar compounds offers unique variations in reactivity and biological activity, adding to the richness of research in this field.
Properties
IUPAC Name |
[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-(2-methoxypyridin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4/c1-24-16-13(4-2-8-19-16)18(23)22-9-6-12(7-10-22)15-20-21-17(26-15)14-5-3-11-25-14/h2-5,8,11-12H,6-7,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYPKZRNEKSGQFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)N2CCC(CC2)C3=NN=C(O3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.